molecular formula C11H6FNS B1337719 2-Fluoro-4-(3-thienyl)benzenecarbonitrile CAS No. 886361-69-9

2-Fluoro-4-(3-thienyl)benzenecarbonitrile

Cat. No. B1337719
M. Wt: 203.24 g/mol
InChI Key: KDGWQDPBKBHHGI-UHFFFAOYSA-N
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Description

The compound "2-Fluoro-4-(3-thienyl)benzenecarbonitrile" is a fluorinated aromatic molecule that is of interest due to its potential applications in various fields, including materials science and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, properties, and applications of related fluorinated aromatic compounds and thiophene derivatives.

Synthesis Analysis

The synthesis of related fluorinated compounds involves several strategies. For instance, soluble fluoro-polyimides have been synthesized using a fluorine-containing aromatic diamine, which was obtained by reducing a dinitro-compound synthesized by coupling a chloro-nitro-trifluoromethylbenzene with hydroquinone in the presence of a strong base . Similarly, the synthesis of 2-(1,1-difluoroalkyl) thiophenes was examined using fluorination approaches, including fluorodeoxygenation and fluorodesulfurization, with the latter yielding high yields of the desired products . These methods could potentially be adapted for the synthesis of "2-Fluoro-4-(3-thienyl)benzenecarbonitrile."

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be complex, as demonstrated by the X-ray crystal structure analysis of a novel inhibitor of hepatitis B, which revealed its existence in a monoclinic space group with specific intermolecular interactions as studied by Hirshfeld surface analysis . This suggests that "2-Fluoro-4-(3-thienyl)benzenecarbonitrile" could also exhibit interesting structural characteristics that may be elucidated through similar analytical techniques.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic compounds can vary. The reaction of fluoroxysulfate with aromatic compounds, for example, results in the substitution of fluorine on the aromatic ring, with product distributions and reactivities depending on the nature of the aromatic substrate . This indicates that "2-Fluoro-4-(3-thienyl)benzenecarbonitrile" may also undergo substitution reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

Fluorinated compounds are known for their unique physical and chemical properties. The polyimides derived from fluorinated diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The stability of 1,1-difluoroalkyl arene products, despite their sensitivity to hydrolytic decomposition, suggests that "2-Fluoro-4-(3-thienyl)benzenecarbonitrile" may also possess stable properties suitable for applications in harsh environments . Additionally, the antimicrobial activity of Schiff bases synthesized from a related fluorinated thiophene compound indicates potential biological activity .

Scientific Research Applications

Synthesis and Medicinal Chemistry
The compound 2-Fluoro-4-(3-thienyl)benzenecarbonitrile serves as a precursor in the synthesis of various bioactive molecules. For instance, it is involved in the preparation of compounds with potential anti-hepatitis B virus activity. A study outlined the synthesis and characterization of a molecule demonstrating in vitro nanomolar inhibitory activity against HBV, showcasing the importance of such compounds in the development of new antiviral drugs (Ivachtchenko et al., 2019). Furthermore, the synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine, a compound derived from reactions involving similar structures, emphasizes the role of these molecules in creating pharmacologically relevant derivatives (Ye et al., 2016).

Chemical Sensing and Environmental Applications
Derivatives of 2-Fluoro-4-(3-thienyl)benzenecarbonitrile have been explored for environmental monitoring, specifically as chemosensors for metal ions. A study developed a fluorogenic probe with high selectivity towards Pb(II), using a structure related to the target compound, which exhibited promising results for lead ion detection in neutral buffer solutions (Cao et al., 2011).

Materials Science and Organic Electronics
In the field of materials science, particularly in the development of organic solar cells, compounds featuring the 2-Fluoro-4-(3-thienyl)benzenecarbonitrile structure have been investigated for their electro-optical properties. A study on fluorinated small molecule donor materials for organic solar cells highlighted the synthesis and application of such compounds, showing their potential in enhancing photovoltaic properties (Mubashar et al., 2021).

Photophysics and Fluorescence Imaging
Derivatives of the target compound have been synthesized as near-infrared-emitting fluorophores for two-photon fluorescence imaging. This application is crucial for deep tissue imaging in biomedical research, where compounds like those derived from 2-Fluoro-4-(3-thienyl)benzenecarbonitrile can provide bright fluorescence and enable the visualization of cellular structures at significant depths (Yao et al., 2016).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-fluoro-4-thiophen-3-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FNS/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGWQDPBKBHHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298544
Record name 2-Fluoro-4-(3-thienyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(3-thienyl)benzenecarbonitrile

CAS RN

886361-69-9
Record name 2-Fluoro-4-(3-thienyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(3-thienyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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